N-Me-D-Phe-OBzl.TosOH
CAS No.:
Cat. No.: VC17628542
Molecular Formula: C24H27NO5S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H27NO5S |
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Molecular Weight | 441.5 g/mol |
IUPAC Name | benzyl (2R)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 |
Standard InChI Key | TUDJZSODAYRPLC-PKLMIRHRSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
N-Me-D-Phe-OBzl.TosOH is a salt formed between the benzyl ester of N-methyl-D-phenylalanine and p-toluenesulfonic acid (tosylic acid). The compound’s IUPAC name is D-phenylalanine, N-methyl-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) . Its structure comprises a D-configuration phenylalanine backbone, a methyl group substituent on the amino nitrogen, a benzyl ester protecting group on the carboxylate, and a tosylate anion (Figure 1).
Stereochemical Configuration
The D-configuration of the phenylalanine moiety is critical for its biological activity and synthetic utility. Unlike the L-form, which is prevalent in natural proteins, the D-form is resistant to proteolytic degradation, making it valuable in designing stable peptide analogs .
Molecular and Crystallographic Data
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Molecular Formula:
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LogP: 5.08 , indicating high lipophilicity, favorable for membrane permeability in drug design.
Synthesis and Manufacturing
Synthetic Routes
N-Me-D-Phe-OBzl.TosOH is typically synthesized via a multi-step procedure involving:
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N-Methylation of D-Phenylalanine:
D-Phenylalanine is treated with methyl iodide or dimethyl sulfate in the presence of a base to introduce the N-methyl group . -
Benzyl Esterification:
The carboxylate group is protected as a benzyl ester using benzyl bromide and a coupling agent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) . -
Salt Formation with Tosylic Acid:
The free base is reacted with p-toluenesulfonic acid to form the stable tosylate salt, enhancing crystallinity and handling properties .
A representative synthesis from Boc-protected D-phenylalanine involves:
Purification and Characterization
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Chromatography: Silica gel column chromatography with chloroform/methanol gradients is employed for purification .
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Analytical Data:
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water .
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Stability: Stable under inert atmospheres at −20°C but susceptible to hydrolysis in acidic or basic conditions .
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 7.75 (d, 2H, tosyl aromatic), 7.33–7.20 (m, 5H, benzyl aromatic), 4.50 (q, 1H, α-CH), 3.10 (s, 3H, N-CH) .
Applications in Peptide Science
Peptide Synthesis
N-Me-D-Phe-OBzl.TosOH is a cornerstone in solid-phase peptide synthesis (SPPS) for introducing D-amino acids. Its benzyl ester facilitates mild deprotection under hydrogenolysis conditions (H/Pd-C), while the tosylate counterion improves solubility in organic media .
Enzyme Inhibitor Design
The compound’s N-methyl group and D-configuration enhance metabolic stability, making it a key building block in protease inhibitors. For example, analogs of Boc-Tra-D-Phe-ψ(CH-NH)-APAA-OBzl (a plasma kallikrein inhibitor) incorporate N-Me-D-Phe-OBzl.TosOH to achieve selective binding .
Comparative Analysis with Analogues
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